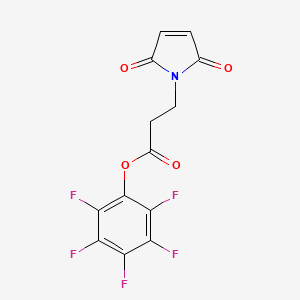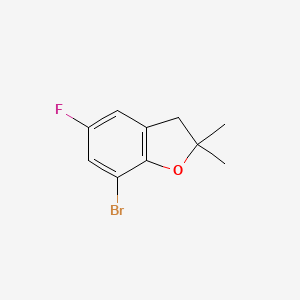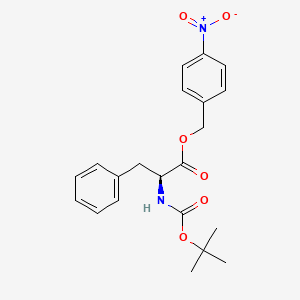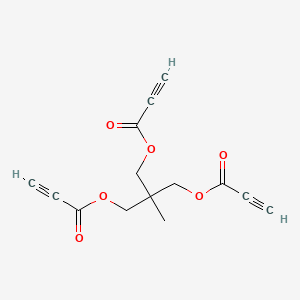
3-Maleimidopropionic acid-PFP ester
Overview
Description
3-Maleimidopropionic acid-PFP ester is a white to off-white powder . It has a CAS number of 138194-55-5 and a molecular weight of 335.19 .
Molecular Structure Analysis
The molecular formula of this compound is C13H6NO4F5 .Chemical Reactions Analysis
3-Maleimidopropionic acid contains a maleimide group and a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at 4°C . It has a melting point of 131-136°C . .Scientific Research Applications
Polymer Synthesis and Functionalization
3-Maleimidopropionic acid-PFP ester is utilized in the synthesis of periodic copolymers. It's involved in the copolymerization of pentafluorophenol (PFP) active esters with maleimides, which enables the creation of polymers with defined monomer sequences. These polymers can be further functionalized after polymerization for various applications (Kubatzki, Al-Shok, & Ten Brummelhuis, 2017).
Peptide Conjugates for Antibacterial Agents
In the field of molecular biology and medicine, this compound is used to develop peptide conjugates of oligo(2'-O-methylribonucleotides) as potential antibacterial agents. This involves the introduction of maleimide groups into an oligonucleotide using this ester, which is then reacted with SH-bearing peptides. This method shows promise for guiding RNA hydrolysis by RNase P, targeting specific bacterial genes (Danilin, Koroleva, Novopashina, & Venyaminova, 2019).
Bioconjugation in Polymer-Protein Conjugation
The ester is also significant in the bioconjugation field, especially in polymer-protein conjugation. It's used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of acrylates and methacrylamides with protein-reactive chain transfer agents, demonstrating its utility in therapeutic protein formulations (Vanparijs et al., 2015).
Development of pH Sensitive Polymers
This compound is instrumental in the development of pH-sensitive polymers. For instance, a water-soluble polyfluorene derivative synthesized using this ester has shown significant changes in fluorescent response to varying pH levels, highlighting its potential as a pH sensor (Xu, An, Yu, & Wang, 2008).
In Biological and Medicinal Chemistry
The compound finds application in biological and medicinal chemistry, particularly in the synthesis of new organotin(IV) compounds with 3-maleimidopropionic acid. These compounds have shown significant biological activities, including anti-tumour and anti-inflammatory effects, which can be utilized in various medical therapies (Khan, Baloch, & Ashfaq, 2004).
Enhancement of Anti-HIV Activity
It is also used to chemically modify peptide HIV fusion inhibitors, leading to extended in vivo half-life and potent inhibitory activity against HIV-1. This demonstrates its potential in improving treatment compliance and patient quality of life in HIV therapy (Xie et al., 2009).
Safety and Hazards
The safety data sheet suggests that the substance is stable under recommended storage conditions and is moisture sensitive . It is recommended to avoid dust formation . Personal protective equipment/face protection should be worn, and it is advised to ensure adequate ventilation . Contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation .
Mechanism of Action
Target of Action
The primary targets of 3-Maleimidopropionic acid-PFP ester are proteins with free thiol groups . The compound is a maleimide derivative, which is known to react with thiol groups in proteins, forming stable thioether bonds .
Mode of Action
This compound acts as a crosslinking agent . It forms covalent bonds with thiol groups in proteins, leading to the formation of protein-protein crosslinks . This interaction can result in changes to the protein’s structure and function.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific proteins it targets. It is often used in proteomics research, suggesting that it may play a role in modulating protein-protein interactions and potentially affecting pathways related to protein function .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By forming covalent bonds with these proteins, it can alter their structure and function, potentially leading to changes in cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity with thiol groups can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by storage conditions, with recommendations to store the compound at 4°C .
Biochemical Analysis
Biochemical Properties
Mal-PFP ester plays a significant role in biochemical reactions. It is used to attach fluorophores or haptens to primary amines in biomolecules . The compound interacts with enzymes, proteins, and other biomolecules through its maleimide group and pentafluorophenyl (PFP) ester group . The maleimide group is known for its ability to react with thiol-containing molecules, while the PFP ester group is known for its ability to react with amine-containing molecules .
Cellular Effects
The effects of Mal-PFP ester on various types of cells and cellular processes are largely determined by the specific PROTACs that it helps to form. As a part of PROTACs, Mal-PFP ester can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the target protein of the PROTAC.
Molecular Mechanism
The molecular mechanism of action of Mal-PFP ester is primarily through its role in the formation of PROTACs. PROTACs contain two different ligands connected by a linker like Mal-PFP ester; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
It is known that PFP esters, including Mal-PFP ester, are less susceptible to spontaneous hydrolysis during conjugation reactions , suggesting that they may have good stability over time.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(2,5-dioxopyrrol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO4/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(22)3-4-19-5(20)1-2-6(19)21/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVAMZASRXMNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)
![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)







![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)
![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)
